2-(Difluoromethyl)-4,5-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4,5-difluorobenzoic acid is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4,5-difluorobenzoic acid typically involves the introduction of difluoromethyl and difluorobenzoic acid moieties through various chemical reactions. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of transition metal catalysts, such as palladium or copper, and specific ligands to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and optimized reaction conditions can streamline the production process, making it more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethylated benzoic acid derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4,5-difluorobenzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-4,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)-4,5-difluorobenzoic acid
- 2-(Difluoromethyl)-3,4-difluorobenzoic acid
- 2-(Difluoromethyl)-4,5-dichlorobenzoic acid
Uniqueness
2-(Difluoromethyl)-4,5-difluorobenzoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties compared to similar compounds. The difluoromethyl group enhances its reactivity and stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H4F4O2 |
---|---|
Molekulargewicht |
208.11 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4,5-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7H,(H,13,14) |
InChI-Schlüssel |
YFNFXBARBNLBIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)C(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.